(4-Chloro-phenyl)-(3-chloro-phenylamino)-acetic acid is a chemical compound with the molecular formula C14H11Cl2NO2 and a molecular weight of 296.15 g/mol. This compound is categorized as an amino acid derivative, featuring both chloro and amino functional groups attached to phenyl rings. It is recognized for its potential applications in pharmaceuticals and chemical research.
This compound is classified under the category of amino acids due to the presence of the amino group (-NH2) in its structure. The compound can be sourced from chemical suppliers or synthesized through various chemical processes. Its CAS number is 725253-04-3, and it is also referred to by synonyms such as 2-(3-chloroanilino)-2-(4-chlorophenyl)acetic acid and 2-(4-Chlorophenyl)-2-[(3-chlorophenyl)amino]acetic acid .
The synthesis of (4-Chloro-phenyl)-(3-chloro-phenylamino)-acetic acid generally involves several steps, utilizing various reagents and conditions. One method includes the reaction of 3-chloroaniline with 4-chlorophenylacetyl chloride in the presence of a base such as triethylamine or sodium hydroxide. This process typically requires careful control of temperature and reaction time to ensure high yields and purity of the final product.
The molecular structure of (4-Chloro-phenyl)-(3-chloro-phenylamino)-acetic acid consists of two chlorinated phenyl groups connected via an acetic acid moiety. The structure can be represented as follows:
The compound can undergo various chemical reactions typical of amino acids, including:
These reactions often require specific conditions such as temperature control, solvent choice, and reaction time to optimize yields and minimize side products.
The mechanism of action for (4-Chloro-phenyl)-(3-chloro-phenylamino)-acetic acid is primarily related to its role as a pharmaceutical agent, potentially acting on biological pathways involving amino acid metabolism or as an inhibitor in various enzymatic processes.
(4-Chloro-phenyl)-(3-chloro-phenylamino)-acetic acid has several scientific applications:
The compound (4-Chloro-phenyl)-(3-chloro-phenylamino)-acetic acid represents a structurally refined subclass of diarylacetic acid derivatives, whose emergence is rooted in systematic modifications of phenylacetic acid scaffolds. Early pharmacological interest in chlorinated phenylacetic acids arose from observations of their enhanced bioactivity profiles compared to non-halogenated analogs. The strategic incorporation of chlorine atoms at specific positions on aromatic rings was pioneered in the 1970s–1980s, driven by efforts to optimize ligand-receptor binding interactions and metabolic stability [5] [6].
A pivotal milestone was the discovery that asymmetric chlorine placement (e.g., 3,4-dichloro substitution patterns) significantly enhanced biological potency across therapeutic domains. This is exemplified by the development of 3-chloro-4-hydroxyphenylacetic acid, characterized by its dual functionality as a carboxylic acid and phenolic chloride, which served as a metabolic intermediate and template for further structural diversification [6]. Similarly, (3-Chloro-4-propoxy-phenyl)-acetic acid demonstrated the critical influence of para-alkoxy groups adjacent to meta-chlorine on target engagement, specifically against prostaglandin G/H synthase 1 (COX-1) [5]. These findings catalysed targeted synthesis of hybrid structures featuring complementary pharmacophores.
The synthesis of (4-Chloro-phenyl)-(3-chloro-phenylamino)-acetic acid represents a deliberate fusion of two bioactive motifs:
This molecular hybridization leveraged established routes such as:
Table 1: Historical Progression of Key Chlorinated Phenylacetic Acid Derivatives
Compound | Structural Features | Pharmacological Significance |
---|---|---|
3-Chloro-4-hydroxyphenylacetic acid | meta-Cl, para-OH, acetic acid side chain | Fungal metabolite; auxin influx inhibitor; metabolic probe [6] |
(3-Chloro-4-propoxy-phenyl)-acetic acid | meta-Cl, para-OPr, acetic acid chain | COX-1 inhibitor; crystallographic characterization [5] |
Target compound | N-(3-chlorophenyl)-4-Cl-phenylglycine | SAR refinement platform; target engagement enhancer |
(4-Chloro-phenyl)-(3-chloro-phenylamino)-acetic acid serves as a paradigm for elucidating quantitative halogen effects in medicinal chemistry. Systematic SAR studies of analogous systems reveal that chlorine positioning dictates:
Electronic and Steric Optimization Principles
Comparative analysis of mono- versus di-chlorinated analogs demonstrates that 3,4-disubstitution patterns maximize target affinity. In phenolic systems, para-electron-withdrawing groups (e.g., Cl) paired with meta-hydrogen-bond acceptors/donors yield superior activity over symmetric halogenation. For the target compound, the 4-chlorophenyl ring establishes a hydrophobic anchor, while the 3-chloroanilino nitrogen enables directional hydrogen bonding, synergistically enhancing target engagement [3] [8].
Table 2: Impact of Halogen Position on Bioactivity in Phenylacetic Acid Derivatives
Substitution Pattern | Relative Potency | Key SAR Insights |
---|---|---|
4-Chloro | 1× (baseline) | Moderate hydrophobicity; minimal steric perturbation |
3-Chloro | 3–5× | Enhanced dipole moment; restricted bond rotation near pharmacophore |
3,4-Dichloro | 8–12× | Synergistic electronic effects; optimal hydrophobic contact area; conformational rigidity |
2-Chloro | <0.5× | Steric clash with acetic acid torsion; reduced target complementarity |
Conformational Dynamics
The ortho effect critically determines functional potency. Molecular modelling confirms that ortho-substituted analogs (e.g., 2-Cl derivatives) exhibit:
In contrast, the target compound’s 3-chloroanilino group permits near-perpendicular orientation between rings, minimizing steric repulsion while maintaining optimal pharmacophore projection. This geometric flexibility enables adaptation to diverse binding sites, explaining its utility across therapeutic contexts.
Halogen Bonding Contributions
The sigma-hole phenomenon—where chlorine’s electropositive crown interacts with electron-rich protein residues—augments binding affinity. Crystal structures of related compounds confirm Cl···O=C interactions (3.2–3.5 Å) with backbone carbonyls or catalytic residues, contributing ∼1.5 kcal/mol binding energy per contact. This validates the strategic retention of meta- and para-chlorines in the target molecule [4] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: